5-HT2 agonist-1
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Overview
Description
5-HT2 agonist-1: is a compound that selectively activates the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors with IC50 values of 10 nanomolar, 8.3 nanomolar, and 1.6 nanomolar, respectively . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 agonist-1 typically involves the preparation of indole derivatives, which are then modified to achieve the desired selectivity for the 5-hydroxytryptamine 2 receptors. One common synthetic route involves the use of 3-(2-(aminoethyl)-indol-4-ol derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5-HT2 agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: 5-HT2 agonist-1 is used in chemical research to study the structure-activity relationships of serotonin receptors and to develop new compounds with improved selectivity and potency .
Biology: In biological research, this compound is used to investigate the role of serotonin receptors in various physiological processes, including mood regulation, cognition, and perception .
Medicine: Medically, this compound has potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It is also being explored for its potential use in treating conditions like obesity and drug addiction .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting serotonin receptors .
Mechanism of Action
5-HT2 agonist-1 exerts its effects by binding to and activating the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors. These receptors are G protein-coupled receptors that mediate their effects through various intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium . This activation leads to a cascade of downstream effects that influence mood, cognition, and perception .
Comparison with Similar Compounds
LSD (Lysergic acid diethylamide): A potent agonist of 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, and other serotonin receptors, known for its psychedelic properties.
Psilocybin: A naturally occurring psychedelic compound that activates 5-hydroxytryptamine 2A receptors.
Ergotamine: An agonist of multiple 5-hydroxytryptamine receptors, used in the treatment of migraines.
Uniqueness: 5-HT2 agonist-1 is unique in its high selectivity and potency for the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O2 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2;/h3-9,13,20,22H,10-12H2,1-2H3;1H |
InChI Key |
JDRSVSLEOWVPMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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